N-(butan-2-yl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
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Overview
Description
N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE: is a complex organic compound with a unique structure that includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the butan-2-yl and trifluoromethylphenyl groups. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention.
Chemical Reactions Analysis
Types of Reactions
N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE shares similarities with other triazolopyrimidine derivatives, such as:
- **N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(FLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
- **N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(CHLOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE
Uniqueness
The uniqueness of N-(BUTAN-2-YL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE lies in its specific trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C19H20F3N5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C19H20F3N5O2/c1-4-11(2)23-16(28)10-26-18(29)27-15(25-26)9-12(3)24-17(27)13-5-7-14(8-6-13)19(20,21)22/h5-9,11H,4,10H2,1-3H3,(H,23,28) |
InChI Key |
WQTZAQHCEJPWPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)N2C(=N1)C=C(N=C2C3=CC=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
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